

Application Note: Analytical Techniques for the Characterization of 5-Methoxyindole-3-carboxaldehyde

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Compound of Interest

Compound Name: 5-Methoxyindole-3-carboxaldehyde

Cat. No.: B080102

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **5-Methoxyindole-3-carboxaldehyde** is a pivotal intermediate in the synthesis of a wide range of organic and pharmaceutical compounds, including those targeting neurological disorders due to its structural similarity to serotonin.^[1] Its unique structure, featuring a reactive methoxy group, makes it a valuable building block in medicinal chemistry for creating novel bioactive molecules with potential anti-cancer and anti-inflammatory properties.^[1] Accurate and robust analytical characterization is essential to ensure the identity, purity, and quality of **5-Methoxyindole-3-carboxaldehyde** for use in research and drug development. This document provides detailed protocols for its characterization using various chromatographic and spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Methoxyindole-3-carboxaldehyde** is presented below. The compound typically appears as a yellowish to beige or reddish crystalline powder.^{[1][2][3]}

Property	Value	Reference
CAS Number	10601-19-1	[1][2][4]
Molecular Formula	C ₁₀ H ₉ NO ₂	[1][2][4]
Molecular Weight	175.18 g/mol	[4][5]
Appearance	Yellowish to reddish crystalline powder	[1][2]
Melting Point	179 - 186 °C	[1][2][4]
Solubility	Insoluble in water; Soluble in methanol	[6]
Purity (Typical)	≥98% (HPLC), ≥98.5% (GC)	[1][2]

Chromatographic Analysis

Chromatographic methods are essential for determining the purity of **5-Methoxyindole-3-carboxaldehyde** and identifying any related impurities.

HPLC is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like **5-Methoxyindole-3-carboxaldehyde**. Commercial grades of this compound often specify a purity of ≥98% as determined by HPLC.[1]

Experimental Protocol:

- Sample Preparation: Accurately weigh and dissolve 1 mg of **5-Methoxyindole-3-carboxaldehyde** in 10 mL of methanol to prepare a 100 µg/mL stock solution.
- Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
 - Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% formic acid.

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection: UV detection at 254 nm.
- Column Temperature: 30 $^{\circ}$ C.
- Data Analysis: Calculate the purity by determining the area percentage of the principal peak relative to the total peak area in the chromatogram.



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Workflow for HPLC purity analysis.

Expected Data:

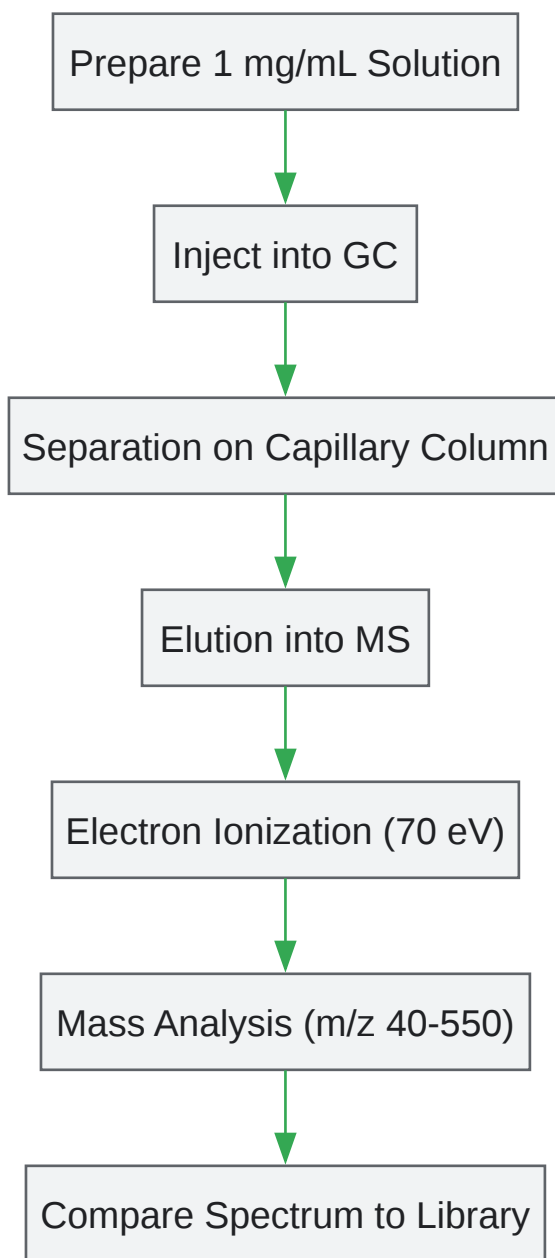
Parameter	Expected Value
Retention Time (t_R)	Dependent on specific system, but expected to be a single major peak.
Purity	$\geq 98\%$

GC-MS is a powerful technique for identifying and quantifying volatile compounds. It provides information on both the retention time and the mass spectrum, confirming the compound's identity via its fragmentation pattern.

Experimental Protocol:

- Sample Preparation: Prepare a 1 mg/mL solution of **5-Methoxyindole-3-carboxaldehyde** in a suitable solvent like methanol or dichloromethane.

- Instrumentation: A GC system coupled to a Mass Selective Detector (MSD) with an electron ionization (EI) source.[7][8]
- GC Conditions:
 - Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.[8]
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
 - Inlet Temperature: 280 °C.[8]
 - Injection Volume: 1 μ L (split mode, e.g., 10:1).
 - Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.[8]
 - Source Temperature: 230 °C.[8]
 - Mass Range: Scan from m/z 40 to 550.[8]
- Data Analysis: Identify the peak corresponding to **5-Methoxyindole-3-carboxaldehyde**. Confirm its identity by comparing the acquired mass spectrum with a reference library. The molecular ion peak is expected at m/z 175.[5]



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General workflow for GC-MS analysis.

Expected Data:

Parameter	Expected Value
Molecular Ion (M^+)	m/z 175
Key Fragments	m/z 174, 132

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of functional groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming the precise structure of **5-Methoxyindole-3-carboxaldehyde**.

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:** Acquire ¹H NMR and ¹³C NMR spectra.
- **Data Analysis:** Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on the known structure.

Structure of **5-Methoxyindole-3-carboxaldehyde**.

Expected Data (in DMSO-d₆):

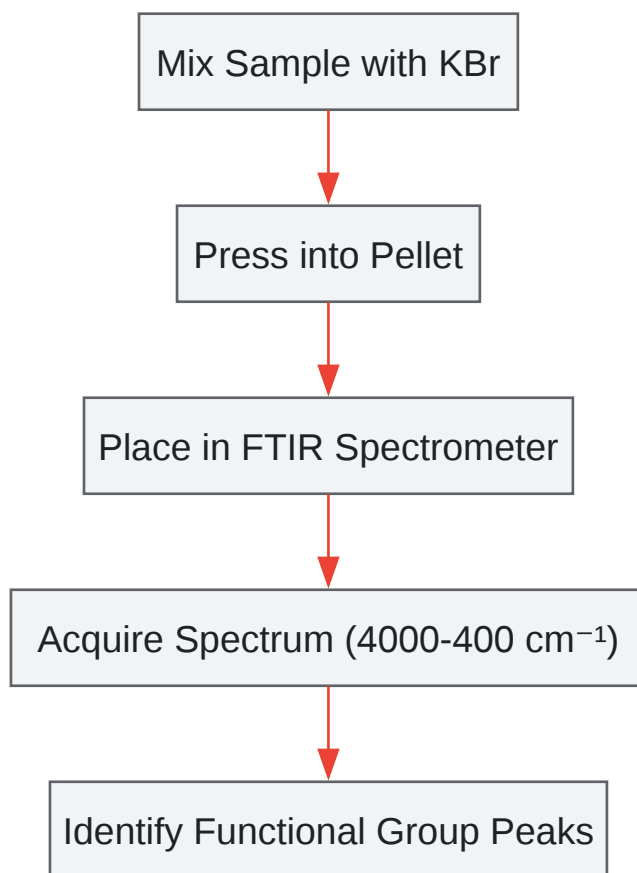
¹ H NMR	Chemical Shift (δ, ppm)	Multiplicity	Assignment
H-N1	~12.1	broad s	NH
H-Aldehyde	~9.9	s	CHO
H-2	~8.2	s	Ar-H
H-4	~7.9	d	Ar-H
H-7	~7.4	d	Ar-H
H-6	~6.9	dd	Ar-H
OCH ₃	~3.8	s	Methoxy

¹³ C NMR	Chemical Shift (δ, ppm)	Assignment
C=O	~185.0	Aldehyde C=O
C-5	~156.0	Ar-C (with OCH ₃)
C-7a	~137.0	Ar-C
C-2	~130.0	Ar-C
C-3a	~125.0	Ar-C
C-4, C-6, C-7	~100-115	Ar-C
C-3	~118.0	Ar-C (with CHO)
OCH ₃	~55.5	Methoxy C

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

- **Sample Preparation:** Use the KBr pellet method. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[\[5\]](#)
- **Instrumentation:** An FTIR spectrometer.
- **Data Acquisition:** Record the spectrum, typically from 4000 to 400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups in the molecule.



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Workflow for FTIR analysis via KBr pellet.

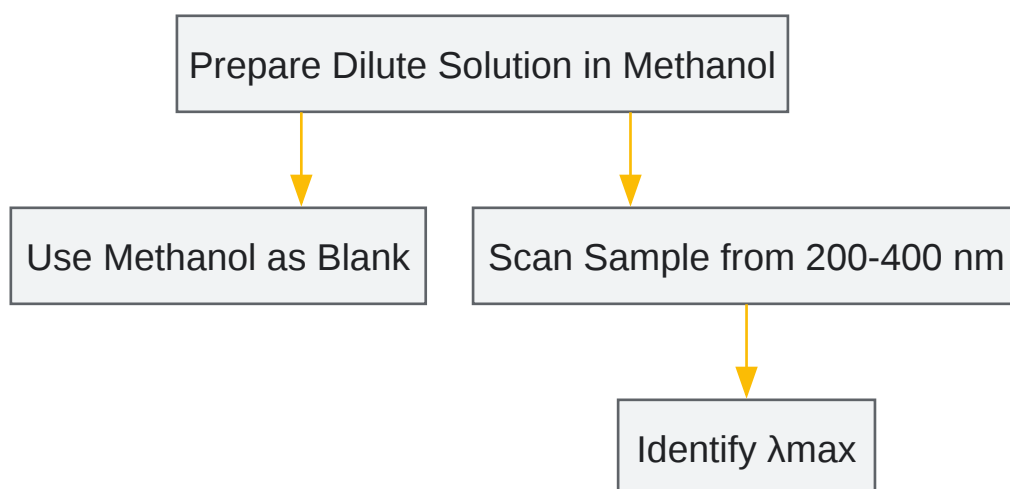
Expected Data:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3150	N-H Stretch	Indole N-H
~3050	C-H Stretch	Aromatic C-H
~2830, ~2730	C-H Stretch (Fermi doublet)	Aldehyde C-H
~1660	C=O Stretch	Conjugated Aldehyde C=O
~1580, ~1480	C=C Stretch	Aromatic Ring
~1220	C-O Stretch	Aryl-O (Methoxy)

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which is characteristic of its conjugated system.

Experimental Protocol:

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a UV-grade solvent, such as methanol or ethanol.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the absorbance of the solution from 200 to 400 nm using the solvent as a blank.
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}).



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Protocol for UV-Vis spectroscopic analysis.

Expected Data:

Parameter	Expected Value (in Methanol)
λ_{max}	Expected to show strong absorption bands characteristic of the indole chromophore, typically in the 220-320 nm range.

Conclusion:

The analytical methods outlined in this document provide a comprehensive framework for the characterization of **5-Methoxyindole-3-carboxaldehyde**. The combination of chromatographic techniques (HPLC, GC-MS) confirms the purity and identity, while spectroscopic methods (NMR, FTIR, UV-Vis) provide unambiguous structural elucidation and functional group verification. Adherence to these protocols will ensure the quality and consistency of **5-Methoxyindole-3-carboxaldehyde** used in research and development applications.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-Methoxyindole-3-carboxaldehyde, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 5-Methoxyindole-3-carboxaldehyde | 10601-19-1 [chemicalbook.com]
- 4. 5-甲氧基吲哚-3-甲醛 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Methoxyindole-3-carbaldehyde | C₁₀H₉NO₂ | CID 82758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methoxyindole-3-carboxaldehyde, 99+%, Thermo Scientific 100 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 7. hpst.cz [hpst.cz]
- 8. notulaebotanicae.ro [notulaebotanicae.ro]
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